molecular formula C26H32N2O5 B605215 Aftobetin CAS No. 1208971-05-4

Aftobetin

Cat. No.: B605215
CAS No.: 1208971-05-4
M. Wt: 452.5 g/mol
InChI Key: NRZNTGUFHSJBTD-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aftobetin, also known as ANCA11 and NCE-11, is a novel amyloid-binding compound. It is primarily applied topically in the form of an ophthalmic ointment. This compound offers a promising noninvasive method for early diagnosis of Alzheimer’s disease by binding to aggregated beta-amyloid peptides in the lens of the eye .

Chemical Reactions Analysis

Types of Reactions

Aftobetin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the intermediate compounds necessary for the final synthesis of this compound .

Comparison with Similar Compounds

Similar Compounds

    Florbetapir: Another amyloid-binding compound used in positron emission tomography (PET) imaging for Alzheimer’s disease diagnosis.

    Flutemetamol: A compound used in PET imaging to detect beta-amyloid plaques in the brain.

    Florbetaben: Similar to Florbetapir and Flutemetamol, used in PET imaging for Alzheimer’s disease diagnosis

Uniqueness of Aftobetin

This compound is unique in its application as a topical ophthalmic ointment, providing a non-invasive method for early diagnosis of Alzheimer’s disease. Unlike other amyloid-binding compounds used in PET imaging, this compound allows for a rapid and painless diagnosis through eye scanning .

Properties

CAS No.

1208971-05-4

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+

InChI Key

NRZNTGUFHSJBTD-HKOYGPOVSA-N

SMILES

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1

Isomeric SMILES

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N

Canonical SMILES

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aftobetin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aftobetin
Reactant of Route 2
Reactant of Route 2
Aftobetin
Reactant of Route 3
Aftobetin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Aftobetin
Reactant of Route 5
Reactant of Route 5
Aftobetin
Reactant of Route 6
Reactant of Route 6
Aftobetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.